molecular formula C7H13NO2 B1527612 2-Azetidinecarboxylic acid, 1-propyl-, (2S)- CAS No. 255882-97-4

2-Azetidinecarboxylic acid, 1-propyl-, (2S)-

Cat. No.: B1527612
CAS No.: 255882-97-4
M. Wt: 143.18 g/mol
InChI Key: ODBYTJNDVJFYSS-LURJTMIESA-N
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Description

2-Azetidinecarboxylic acid, 1-propyl-, (2S)- is a derivative of azetidinecarboxylic acid, a four-membered ring analog of proline.

Preparation Methods

The synthesis of 2-Azetidinecarboxylic acid, 1-propyl-, (2S)- typically involves the following steps:

Chemical Reactions Analysis

2-Azetidinecarboxylic acid, 1-propyl-, (2S)- undergoes various chemical reactions, including:

Scientific Research Applications

2-Azetidinecarboxylic acid, 1-propyl-, (2S)- has several scientific research applications:

Comparison with Similar Compounds

2-Azetidinecarboxylic acid, 1-propyl-, (2S)- can be compared with other similar compounds such as:

These comparisons highlight the unique structural and functional properties of 2-Azetidinecarboxylic acid, 1-propyl-, (2S)-, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(2S)-1-propylazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-4-8-5-3-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBYTJNDVJFYSS-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501259607
Record name 2-Azetidinecarboxylic acid, 1-propyl-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501259607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255882-97-4
Record name 2-Azetidinecarboxylic acid, 1-propyl-, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=255882-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azetidinecarboxylic acid, 1-propyl-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501259607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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